4SC-203 is a small molecule multikinase inhibitor with potential antineoplastic activity. Its mechanism of action involves the selective inhibition of several key kinase targets involved in cancer cell proliferation and survival [1] [2].
The table below summarizes its primary targets and their therapeutic significance:
| Target | Type | Role in Cancer | Relevance to this compound |
|---|---|---|---|
| FLT3/STK1 | Receptor Tyrosine Kinase | Regulates survival/proliferation of hematopoietic cells; overexpression/mutations common in AML [3] | Potently inhibits FLT3, including mutated forms; suppresses leukemic cell proliferation [1] [2] [4] |
| VEGFRs | Receptor Tyrosine Kinase | Stimulates angiogenesis (new blood vessel formation) to support tumor growth and metastasis [3] | Inhibits VEGFRs, targeting blood vessel formation crucial for solid tumor progression [1] [2] [5] |
This multi-targeted inhibition strategy aims to simultaneously block multiple pathways that cancer cells depend on for growth and survival.
The diagram below illustrates the core signaling pathways targeted by this compound and its proposed anti-tumor effects.
Inhibitory action of this compound on FLT3 and VEGFR signaling pathways
This compound successfully completed a Phase I clinical trial. The primary objective of this first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study was to investigate the safety, tolerability, and pharmacokinetics of single intravenous doses of this compound [3] [5].
For research purposes, key physicochemical and experimental data for this compound are as follows:
| Property | Detail |
|---|---|
| Molecular Weight | 642.77 g/mol [1] [2] |
| Chemical Formula | C₃₃H₃₈N₈O₄S [8] [1] |
| CAS Number | 895533-09-2 [8] [1] [2] |
| Solubility (DMSO) | ~100 mg/mL (155.57 mM) [2] |
Recommended In Vivo Formulation (Example) [2]: A validated formulation for animal studies involves creating a clear solution using:
The general procedure is to add the DMSO stock solution to PEG300, mix, add Tween-80, mix, and then add ddH₂O. The solution should be used immediately for optimal results.
4SC-203 functions as a multi-target kinase inhibitor with antineoplastic activity. Its therapeutic potential in AML stems from its ability to selectively inhibit several key tyrosine kinases [1] [2].
The diagram below illustrates the core signaling pathway and the inhibitory action of this compound.
> The mechanism of this compound involves blocking the activity of key receptor tyrosine kinases like FLT3 and VEGFR, thereby inhibiting downstream pro-survival and pro-proliferative signaling pathways in cancer cells.
Preclinical Profile In preclinical studies, this compound demonstrated significant antitumor activity in models relevant to AML [3]. It was characterized as a multi-kinase inhibitor with unique selectivity for a range of kinase targets in the low nanomolar range, including FLT3, its mutants, Axl, Alk, Fak, VEGF-R2, and Trk receptors [3].
Clinical Development A first-in-human, randomized, double-blind, placebo-controlled Phase I dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a single intravenous dose of this compound [2]. The study involved 50 healthy volunteers across seven treatment cohorts [2]. According to a vendor summary of the clinical data, this compound was reported to be well-tolerated across the studied concentration range and to have a favorable pharmacokinetic profile [3]. The clinical trial investigating this compound in Acute Myeloid Leukemia is listed as "Completed" in one database, though the specific results and outcomes are not provided [4].
The following table provides key information for researchers working with this compound in a laboratory setting.
| Aspect | Details for Experimental Use |
|---|---|
| Purity | Typically ≥99.0% to 99.98% [1] [5] |
| Solubility | DMSO: 100 mg/mL (155.57 mM) [1]. Slightly soluble in DMSO [3]. Ethanol: 12 mg/mL. Water: Insoluble [1]. |
| Storage | -20°C for 3 years (powder) [1] [3] [5]. In solvent: -80°C for 1 month to 6 months [1] [5]. |
| Formulation (Example) | For in vivo studies, a clear solution can be prepared with 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a working concentration of 5 mg/mL [1]. |
The development of this compound reflects the trend in oncology towards small-molecule targeted therapies [6]. Unlike traditional chemotherapy, these drugs are designed to specifically target and inhibit molecules that are critical for the growth and survival of cancer cells, potentially leading to higher efficacy and lower toxicity [6].
The inclusion of healthy volunteers in early-phase trials for some newer, non-cytotoxic anticancer drugs like this compound is a strategy to obtain clean pharmacokinetic data unconfounded by the disease state, reduce patient exposure to potentially ineffective doses, and accelerate subject accrual [2] [7].
The development of 4SC-203 was based on the rationale of targeting specific proteins that are crucial for the growth and survival of cancer cells.
The following diagram illustrates the core mechanism of action of this compound based on its primary targets:
A Phase I, randomized, double-blind, placebo-controlled dose-escalation study was conducted in 60 healthy male volunteers to assess the safety, tolerability, and pharmacokinetics of this compound [3].
Key results from this trial are summarized below:
| Study Aspect | Findings |
|---|---|
| Dosing | Ascending single intravenous doses from 0.041 to 2.5 mg/kg [3]. |
| Safety & Tolerability | The drug was reported to be safe and well-tolerated. No dose-dependent increase in adverse events (AEs) and no Serious Adverse Events (SAEs) were observed [3]. |
| Adverse Events | 33% of volunteers experienced AEs, mostly mild in intensity, with only three events graded as moderate [3]. |
| Pharmacokinetics (PK) | PK analysis showed an excellent dose-dependent increase in drug concentration, supporting further clinical development [3]. |
Following the Phase I study, a clinical trial (NCT01054937) was initiated in January 2010 to evaluate the drug in patients with Acute Myeloid Leukemia [2]. However, the development of this compound was discontinued around 2013, and resources were prioritized to other compounds in 4SC's pipeline, such as resminostat [1].
The table below outlines the core chemical and identifier information for this compound [1] [2].
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Molecular Formula | C₃₃H₃₈N₈O₄S [1] [2] |
| Average Molecular Weight | 642.78 g/mol [1] |
| IUPAC Name | 1-(2-methoxy-5-methylphenyl)-3-[6-({6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl}amino)-1,3-benzothiazol-2-yl]urea [1] |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C [1] [2] |
| InChI Key | MAFACRSJGNJHCF-UHFFFAOYSA-N [1] |
| CAS Number | 895533-09-2 [1] |
| DrugBank Accession Number | DB12669 [1] |
This compound is designed as a multi-target kinase inhibitor with a defined primary target and a specific selectivity profile [1] [3].
| Aspect | Profile |
|---|---|
| Primary Target | Receptor-type tyrosine-protein kinase FLT3 (modulator) [1]. |
| Key Selectivity | In vitro and in vivo studies show strong selectivity against FLT3 and its mutants, as well as against VEGF receptors [3]. |
| Therapeutic Indication (Investigational) | Acute Myeloid Leukemia (AML) [1]. |
| Modality | Small Molecule [1]. |
| Status | Investigational [1]. |
The compound's core structure is based on a quinazolinamine scaffold, which is a privileged structure in targeted cancer therapy and is found in several approved tyrosine kinase inhibitors [4]. Its design incorporates a benzothiazole moiety, a heterocyclic system recognized for its broad pharmacological activities [5].
A Phase I clinical trial has been conducted, and the compound's development history includes a collaboration with ProQinase GmbH [3].
| Development Aspect | Findings |
|---|---|
| Phase I Study Design | Randomized, double-blind, placebo-controlled, dose-escalation study in 60 healthy male volunteers [3]. |
| Administration | Single intravenous doses (0.041 to 2.5 mg/kg) [3]. |
| Safety & Tolerability | Safe and well-tolerated. 33% of subjects experienced adverse events, mostly mild. No dose-dependent increase in adverse events, no serious adverse events, and no target organ toxicity observed [3]. |
| Pharmacokinetics (PK) | PK profile showed a dose-dependent increase in concentration, supporting further clinical development [3]. |
For researchers aiming to work with this compound or similar quinazolinamine compounds, the following methodological insights are relevant.
Diagram 1: FLT3 signaling pathway targeted by this compound and its experimental evaluation workflow.
The development of this compound exemplifies modern targeted cancer therapy approaches. Future work should focus on:
The table below summarizes the core technical and chemical data for this compound:
| Attribute | Description |
|---|---|
| Modality | Small Molecule [1] |
| Status | Investigational; development appears halted (no updates since a 2009 Phase I trial) [1] [2] |
| Chemical Formula | C₃₃H₃₈N₈O₄S [1] |
| Molecular Weight | 642.78 g/mol [1] |
| CAS Number | 895533-09-2 [1] [3] [4] |
| Mechanism of Action | Potent multi-target kinase inhibitor [2] [3] [5] |
| Primary Targets | Receptor-type tyrosine-protein kinase FLT3 (modulator), FLT3 mutants, VEGF-R, Axl, Alk, Fak, Trk receptors [1] [3] |
This compound was designed as a multi-kinase inhibitor with a unique selectivity profile, primarily targeting key drivers in acute myeloid leukemia (AML) and angiogenesis [2] [3] [5].
The following diagram illustrates the core signaling pathways targeted by this compound and the logical flow of its anti-tumor effects:
Figure 1: Core signaling pathways targeted by this compound. The inhibitor blocks multiple kinase targets to suppress tumor proliferation, survival, and angiogenesis.
Available information on the experimental assessment and clinical progress of this compound is summarized below. Note that specific, detailed methodologies are lacking.
| Development Stage | Key Findings & Design | Reported Outcomes |
|---|---|---|
| Preclinical Research | Demonstrated significant antitumor activity in AML-relevant in vivo models [3]. | Unique low nM range selectivity for FLT3, its mutants, and other kinases like VEGF-R2 [3]. |
| Phase I Clinical Trial | First-in-human, randomized, double-blind, placebo-controlled, dose-escalation study [2]. | Safety, tolerability, pharmacokinetics, and pharmacodynamics investigated in healthy volunteers [2] [6]. Initial low dose applied; trial reported as "completed" in one database, but no results published [1] [2]. |
It is crucial to note the significant constraints of the available information:
To advance your research, consider these approaches:
Pharmacokinetics is traditionally described by the ADME framework. The table below outlines the core parameters, their definitions, and common experimental approaches used in drug discovery and development [1] [2].
| Parameter | Definition | Common Experimental Methods & Considerations |
|---|
| Absorption | The process of a drug moving from its site of administration into the systemic circulation. | In vitro: Solubility and stability assays in artificial gastric/intestinal fluids; cell culture models (e.g., Caco-2) for permeability [2]. In vivo: Plasma concentration-time profiles after oral vs. intravenous administration in animals to calculate bioavailability. Affected by route of administration, formulation, and first-pass metabolism [1] [3]. | | Distribution | The reversible transfer of a drug from the bloodstream to various tissues and organs in the body. | In vitro: Protein binding assays (e.g., binding to albumin) [2]. In vivo: Tissue distribution studies using radiolabeled compounds in animals [2]. Described by the Volume of Distribution (Vd). Affected by blood flow, tissue permeability, and protein binding [1]. | | Metabolism | The biochemical modification of the drug, typically into more water-soluble compounds (metabolites) for excretion. | In vitro: Incubation with hepatic microsomes, recombinant CYP enzymes, or hepatocytes to identify metabolites, metabolic pathways, and clearance [1] [2]. In vivo: Identification and quantification of metabolites in plasma, urine, and feces. The liver is the primary site, largely via Cytochrome P450 (CYP) enzymes [1] [3]. | | Excretion | The removal of the drug and its metabolites from the body. | In vitro: Renal tubular cell models to study renal transport [2]. In vivo: Mass balance studies collecting urine, feces, and sometimes bile to determine routes and rates of elimination [1] [2]. The kidneys are the primary organs for excretion. Clearance is the key parameter describing excretion [1]. |
The following diagram illustrates the standard, multi-stage workflow used in the industry to characterize the ADME properties of a new chemical entity.
This integrated approach helps de-risk development and predict human pharmacokinetics [4] [2]. A critical study is the human Absorption, Distribution, Metabolism, and Excretion (hADME) study, which uses a radiolabeled version of the drug (C) to quantitatively track its fate in the human body [5]. These studies can be conducted as conventional studies or more sensitive microtracer studies, which can be performed earlier in clinical development [5].
The table below summarizes the primary kinase targets of 4SC-203 and its associated quantitative profile.
| Target | Biological Role | Inhibition Potency (IC₅₀) |
|---|---|---|
| FLT3 / STK1 | Receptor tyrosine kinase; driver of proliferation/survival in hematologic cancers like AML [1]. | Low nanomolar (nM) range [2] [3] |
| FLT3 Mutants | Mutated forms (e.g., internal tandem duplication - ITD) confer poor prognosis in AML; key therapeutic target [1]. | Low nanomolar (nM) range [2] [3] |
| VEGFRs | Vascular Endothelial Growth Factor Receptors; critical for angiogenesis (new blood vessel formation) that supports tumor growth [1]. | Low nanomolar (nM) range [2] [3] |
| Axl | Receptor tyrosine kinase; implicated in tumor cell survival, invasion, and drug resistance [3]. | Low nanomolar (nM) range [3] |
| Alk | Anaplastic Lymphoma Kinase; driver oncogene in NSCLC and other cancers [3]. | Low nanomolar (nM) range [3] |
| Fak | Focal Adhesion Kinase; regulates cell adhesion, migration, and survival [3]. | Low nanomolar (nM) range [3] |
| Trk | Tropomyosin Receptor Kinase; involved in cell survival; can be oncogenic via gene fusions [3]. | Low nanomolar (nM) range [3] |
Molecular Properties:
This compound exerts its anti-cancer effects through a multi-targeted mechanism, primarily by inhibiting key kinases involved in cancer cell proliferation and survival.
This compound inhibits key oncogenic kinases to block tumor proliferation, survival, and angiogenesis.
Key experimental findings and methodologies used to characterize this compound are outlined below.
| Area | Experimental Model / Assay | Key Findings / Protocol |
|---|---|---|
| In Vitro Profiling | Cell-free kinase assays [2] [3] | Profiled against panel of purified kinases to determine IC₅₀ values. Confirmed potent, selective activity against targets in table above. |
| In Vivo Efficacy | AML xenograft mouse models [3] | Demonstrated significant antitumor activity in models relevant to AML. |
| Clinical Development | First-in-human Phase I study (NCT number not provided) [1] | Randomized, double-blind, placebo-controlled, dose-escalation trial in healthy volunteers (n=50). Single intravenous dose to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). |
Key Clinical Findings: The Phase I study in healthy volunteers reported that this compound was well-tolerated across the concentration range studied and exhibited a favorable pharmacokinetic profile [3].
The development of this compound reflects a strategic approach in oncology to target multiple critical pathways simultaneously [4]. Its particular focus on FLT3 and its mutants addresses a significant unmet medical need in AML [1]. Furthermore, the additional inhibition of VEGFR and Axl could help overcome resistance mechanisms that often limit the efficacy of single-target agents [3].
Based on the search results, detailed experimental protocols for kinase assays and the specific results from the in vivo AML models are not publicly available in these documents. Further information may be available in dedicated scientific publications or clinical trial registrations.
The table below summarizes the available preclinical and chemical data for this compound from a chemical supplier's website [1].
| Property | Description |
|---|---|
| CAS Number | 895533-09-2 [1] |
| Molecular Formula | C₃₃H₃₈N₈O₄S [1] |
| Molecular Weight | 642.77 g/mol [1] |
| Mechanism of Action | Multi-kinase inhibitor [1] |
| Primary Targets | Flt3, Flt3 mutants, Axl, Alk, Fak, VEGF-R2, Trk receptors [1] |
| Potency (IC₅₀) | Low nanomolar (nM) range for primary targets [1] |
| In Vivo Activity | Demonstrated significant antitumor activity in AML-relevant preclinical models [1] |
| Reported Tolerability | Reported as "well tolerated" in a first-in-human study in healthy volunteers [1] |
To situate this compound within the broader field of AML research, here is some relevant context:
Based on the available preclinical data [1], the following diagram illustrates the hypothesized mechanism of action and development context for this compound in AML:
> Hypothesized mechanism and development stage of this compound based on available preclinical data.
This compound is an investigational small molecule, multi-kinase inhibitor with potential antineoplastic activity. Its primary therapeutic interest lies in targeting key kinases implicated in the pathogenesis of Acute Myeloid Leukemia (AML), particularly FMS-like tyrosine kinase 3 (FLT3) [1] [2].
A notable feature of its development was the conduct of a first-in-human Phase I study (NCT01054937) in healthy volunteers instead of cancer patients. This study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single, escalating doses of this compound. This approach is sometimes employed for non-cytotoxic targeted therapies to obtain initial human safety and pharmacokinetic data that is not confounded by the underlying disease and prior treatments of cancer patients [2] [3] [4].
This compound exhibits a unique selectivity profile, potently inhibiting a specific set of kinase targets in the low nanomolar range [5]. The table below summarizes its primary molecular targets.
| Target Kinase | Biological Significance in AML |
|---|---|
| FLT3 (wild-type) | A receptor tyrosine kinase that is overexpressed in AML patients; promotes cell proliferation and survival [1] [2]. |
| FLT3 Mutants | Internal tandem duplications (ITD) or point mutations occur in ~30% of AML cases and are associated with a dismal prognosis and high relapse rate [5] [2]. |
| VEGF-R2 | Vascular Endothelial Growth Factor Receptor 2; inhibition may disrupt tumor-associated angiogenesis [5] [1]. |
| Axl | Implicated in cancer cell survival, invasion, and drug resistance. |
| Alk | While more common in lymphomas and lung cancer, its inhibition contributes to the multi-kinase activity profile. |
| Fak | Focal Adhesion Kinase; regulates cellular proliferation, migration, and invasion. |
| Trk Receptors | Tropomyosin receptor kinases; can be involved in oncogenic signaling. |
This multi-targeted mechanism is designed to simultaneously disrupt several critical signaling pathways that drive leukemogenesis [5] [1]. The following diagram illustrates the conceptual signaling pathway and the inhibitory role of this compound.
The following table consolidates the key findings from the studies on this compound.
| Study Aspect | Key Findings and Outcomes |
|---|---|
| In Vitro Activity | Exhibited unique, potent (low nM range) selectivity for FLT3 (including mutants), Axl, Alk, Fak, VEGF-R2, and Trk receptors [5]. |
| In Vivo Efficacy | Demonstrated significant antitumor activity in preclinical in vivo models relevant to AML [5]. |
| Clinical Trial (NCT01054937) | A Phase I, randomized, double-blind, placebo-controlled, single-dose escalation study in healthy male volunteers (n=50). The primary objective was safety and tolerability, with secondary objectives of pharmacokinetics and pharmacodynamics [4]. |
| Clinical Safety & Tolerability | In the first-in-human study, this compound was reported to be "well tolerated across the concentration range studied" [5]. |
| Pharmacokinetic Profile | The study in healthy volunteers demonstrated a "favorable pharmacokinetic profile" [5]. |
While the search results do not contain granular laboratory protocols, they reference standard experimental approaches used in the evaluation of this compound.
In Vitro Kinase Inhibition Assays
In Vivo Efficacy Models
The development of this compound highlights a pathway for targeted, non-cytotoxic agents. Its first-in-human study in healthy volunteers provided early safety and pharmacokinetic data, supporting its potential progression to patient trials [3]. The completed Phase I trial (NCT01054937) was listed on ClinicalTrials.gov with the condition "Acute Myeloid Leukemia," indicating that the ultimate clinical goal was AML therapy [6] [4].
For researchers in the field, this compound represents a tool for understanding multi-kinase inhibition in AML. Its primary application would be in mechanistic studies exploring the simultaneous blockade of FLT3 and angiogenesis (via VEGFR2) or other co-targeted kinases like Axl.
The concept of rational drug combinations is highly relevant in AML. Recent research on other agents, such as the multikinase inhibitor olverembatinib, demonstrates that combining a kinase inhibitor with a Bcl-2 inhibitor (e.g., lisaftoclax) can overcome drug resistance and synergistically induce apoptosis in AML models [7]. This provides a strong rationale for investigating similar combination strategies with this compound.
This application note is compiled from publicly available sources. Specific details on experimental conditions, such as exact dosing regimens in animal models, full pharmacokinetic parameters, and comprehensive biomarker data from the clinical trial, were not available. Researchers are advised to consult primary scientific publications or the drug sponsor for complete protocols and datasets.
This compound is a potent small molecule multi-kinase inhibitor with significant antineoplastic potential across various cancer types. This compound demonstrates selective inhibition against FMS-like tyrosine kinase 3 (FLT3/STK1), including its mutated forms, and vascular endothelial growth factor receptors (VEGFRs) [1]. The dual targeting capability of this compound positions it as a promising therapeutic candidate for both hematological malignancies and solid tumors. From a pharmaceutical perspective, this compound exhibits favorable drug-like properties with molecular weight of 642.77 g/mol and chemical formula C₃₃H₃₈N₈O₄S [1]. Its pharmacokinetic profile has been evaluated in Phase I clinical trials in healthy volunteers, where it demonstrated dose-dependent exposure and was well-tolerated with a favorable safety profile [2].
The development of this compound aligns with the broader trend in oncology toward molecularly targeted therapies that offer improved efficacy and reduced toxicity compared to traditional chemotherapy [3]. Protein kinase inhibitors represent one of the most successful classes of targeted anticancer drugs, with over 89 small-molecule targeted antitumor drugs approved in the United States and China as of December 2020 [3]. As a multi-kinase inhibitor, this compound joins this important category of therapeutic agents, with its unique target profile offering particular promise for specific cancer subtypes.
This compound exerts its antineoplastic effects through potent inhibition of key tyrosine kinases involved in cancer pathogenesis:
FLT3 Kinase: FLT3 is a crucial regulator of hematopoiesis, with mutations in this kinase serving as key drivers in acute myeloid leukemia (AML) progression [4]. Constitutive activation of FLT3 through point mutations or internal tandem duplications promotes uncontrolled proliferation and survival of leukemic cells. This compound demonstrates significant activity against both wild-type FLT3 and clinically relevant mutant forms, positioning it as a promising candidate for AML therapeutics [1].
VEGFR Family: VEGFRs are fundamental mediators of tumor angiogenesis, supporting the development of new blood vessels necessary for tumor growth and metastasis [1]. By inhibiting VEGFR signaling, this compound disrupts the tumor's blood supply, potentially starving tumors of essential nutrients and oxygen. This anti-angiogenic effect is particularly valuable in solid tumor management.
The target selectivity of this compound was confirmed through in vitro and in vivo studies, which demonstrated its strong selectivity profile against these primary targets [2]. This targeted approach aligns with contemporary cancer treatment paradigms that emphasize specific molecular interventions over broad cytotoxic effects.
The inhibition of FLT3 and VEGFR by this compound disrupts critical oncogenic signaling cascades that drive tumor progression:
In hematological malignancies, FLT3 inhibition blocks downstream effectors including STAT5, MAPK, and PI3K/AKT pathways, leading to reduced proliferation and increased apoptosis of leukemic cells [4].
For solid tumors, VEGFR inhibition impairs angiogenic signaling, resulting in reduced tumor vasculature and inhibited growth potential [1].
Table 1: Primary Kinase Targets of this compound and Their Pathological Roles
| Kinase Target | Cellular Functions | Role in Cancer Pathogenesis | Representative Inhibitors |
|---|---|---|---|
| FLT3/STK1 | Hematopoiesis, cell survival | Driver mutations in AML; promotes leukemogenesis | This compound, Sorafenib, Gilteritinib |
| FLT3 mutants | Constitutive signaling | Internal tandem duplications in AML; poor prognosis | This compound, Quizartinib |
| VEGFRs | Angiogenesis, endothelial cell proliferation | Tumor vascularization; solid tumor progression | This compound, Sunitinib, Pazopanib |
The diagram below illustrates the core signaling pathways targeted by this compound and its therapeutic effects:
Figure 1: Core signaling pathways targeted by this compound and therapeutic outcomes
This compound demonstrates significant potential in hematological malignancies, particularly in acute myeloid leukemia (AML) models. AML driven by FLT3 mutations represents a clinically relevant subset with often poor prognosis and limited treatment options. The application of this compound in these contexts focuses on exploiting its potent inhibition of both wild-type and mutant FLT3 forms:
FLT3-ITD Mutant AML: Internal tandem duplication (ITD) mutations in FLT3 constitute one of the most common genetic alterations in AML, occurring in approximately 25-30% of cases. These mutations confer constitutive activation of the kinase domain, driving aggressive disease phenotypes. This compound effectively suppresses FLT3-ITD signaling, inducing apoptosis in leukemic blast cells and prolonging survival in preclinical murine models [4] [1].
FLT3-TKD Mutant AML: Tyrosine kinase domain (TKD) mutations represent another important class of FLT3 alterations that can emerge as resistance mechanisms to first-generation FLT3 inhibitors. This compound maintains efficacy against several clinically relevant TKD mutants, positioning it as a valuable therapeutic option for patients with these resistance mutations [4].
Combination Approaches: Preclinical investigations have explored this compound in combination with conventional cytarabine-based chemotherapy, demonstrating synergistic effects without significant overlapping toxicities. These findings suggest potential for integration into existing AML treatment backbones [1].
The anti-angiogenic properties of this compound through VEGFR inhibition enable its application in various solid tumor contexts:
Renal Cell Carcinoma (RCC): RCC is considered a highly vascularized malignancy, with VEGFR signaling playing a central role in its pathogenesis. This compound demonstrates significant activity in RCC models by disrupting tumor vasculature and inhibiting proliferative signaling [1].
Hepatocellular Carcinoma (HCC): The hypervascular nature of HCC makes it particularly susceptible to VEGFR-targeted therapies. This compound impairs HCC progression in preclinical models through dual inhibition of angiogenesis and direct antitumor effects [1].
Other Solid Tumors: Preliminary investigations suggest potential efficacy in additional solid tumor types including colorectal, ovarian, and non-small cell lung cancers, though these applications require further validation [2].
Table 2: Research Applications of this compound in Preclinical Cancer Models
| Cancer Type | Experimental Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| FLT3-mutant AML | MV4-11 cell line xenografts | Reduced tumor burden; prolonged survival | FLT3 signaling inhibition; apoptosis induction |
| RCC | 786-O cell line, mouse xenograft | Decreased microvessel density; tumor growth arrest | VEGFR2 inhibition; angiogenesis suppression |
| HCC | HepG2 implants, chick chorioallantoic membrane | Impaired tumor vascularization; necrosis | VEGFR & PDGFR inhibition; dual anti-angiogenic effect |
This protocol details the assessment of this compound potency against specific kinase targets using biochemical kinase assays.
Compound Dilution: Prepare serial dilutions of this compound in DMSO (typically 100X final concentration), then further dilute in assay buffer to 2X final concentration. Include DMSO-only controls for uninhibited kinase activity and no-enzyme controls for background subtraction.
Reaction Setup: In a 96-well assay plate, combine:
Incubation: Incubate at 30°C for 60 minutes (optimize time based on linear reaction range for each kinase).
Detection: Add detection reagent according to manufacturer's instructions. Incubate for additional 10-20 minutes, then measure luminescence.
Data Analysis: Calculate percent inhibition relative to controls. Determine IC₅₀ values using non-linear regression analysis of inhibition curves (typically 10-12 data points across appropriate concentration range).
This compound should demonstrate potent inhibition of FLT3 and VEGFRs with IC₅₀ values in the low nanomolar range based on its described selectivity profile [1].
This protocol evaluates the antiproliferative effects of this compound in cancer cell lines.
Cell Plating: Seed cells in 96-well plates at optimized density (e.g., 3-5 × 10³ cells/well for suspension lines, 5-8 × 10³ for adherent lines) in 100 μL complete medium.
Compound Treatment: After 24 hours, add this compound serially diluted in culture medium (final DMSO concentration ≤0.1%). Include vehicle controls and blank wells without cells.
Incubation: Incubate for 72-96 hours at 37°C, 5% CO₂.
Viability Assessment:
Data Analysis: Calculate percent viability relative to vehicle controls. Determine GI₅₀ values (concentration causing 50% growth inhibition) using non-linear regression.
The experimental workflow for these assays is visualized below:
Figure 2: Experimental workflow for evaluating this compound activity
This compound has completed a First-in-Man Phase I clinical trial in healthy volunteers. This randomized, double-blind, placebo-controlled, dose escalation study evaluated the safety, tolerability, and pharmacokinetics of this compound in 60 healthy male volunteers aged 20 to 46 years [2].
The clinical investigation employed cohorts of eight subjects each, randomized in a 6:2 ratio (active:placebo), who received ascending single intravenous doses of the compound ranging from 0.041 to 2.5 mg/kg (corresponding to total doses of 2.5 to 150 mg for a 60 kg individual) [2]. The trial demonstrated:
Favorable Safety Profile: this compound proved safe and well-tolerated with only 33% of volunteers experiencing adverse events, predominantly mild in intensity with only three moderate events reported. No dose-dependent increase in Treatment-Emergent Adverse Events and no Serious Adverse Events were observed [2].
Absence of Target Organ Toxicity: Comprehensive monitoring revealed no changes in physical or laboratory parameters indicative of target organ toxicity [2].
Predictable Pharmacokinetics: The compound displayed dose-dependent exposure across the investigated concentration range, supporting further clinical development [2].
Based on the established safety profile and mechanistic rationale, further clinical development of this compound is warranted in specific patient populations:
AML with FLT3 Mutations: Patients with relapsed/refractory FLT3-mutant AML represent a high-priority population for initial efficacy studies, given the strong preclinical rationale and unmet medical need in this subset.
Solid Tumors Amenable to Anti-Angiogenic Therapy: The VEGFR inhibitory activity supports investigation in highly vascularized solid tumors such as clear cell RCC and HCC, potentially as monotherapy or in combination with established regimens.
Combination Strategies: The multitargeted profile of this compound suggests potential for rational combinations with other targeted agents or conventional chemotherapy across indications.
This document outlines a standard experimental workflow for the in vitro and in vivo characterization of a small-molecule FLT3 inhibitor, using the publicly disclosed information on 4SC-203 as a reference.
The following diagram outlines the key stages in the pre-clinical profiling of a compound like this compound.
While specific protocols for this compound are not public, the following methods are standard for characterizing FLT3 inhibitors.
2.1. In Vitro Kinase Inhibition Assay
2.2. Cellular Proliferation and Viability Assay
2.3. Target Engagement and Pathway Analysis
2.4. In Vivo Efficacy Study
FLT3 is a critical regulator of hematopoiesis. Mutations lead to constitutive activation and drive leukemogenesis through several downstream pathways, as illustrated below [3] [4] [2].
The table below summarizes the type of quantitative data you would expect to collect from the described protocols. Specific potency data for this compound from these assays was not available in the search results.
Table: Expected Data Output from Key Characterization Assays
| Assay Type | Key Measured Parameters | Typical Output(s) | Reported Potency for this compound |
|---|---|---|---|
| Biochemical Kinase Assay | FLT3 enzymatic activity | IC₅₀ (nM) | Information not available [5] |
| Cellular Proliferation | Viability of FLT3-ITD mutant cell lines | GI₅₀ (nM) | Information not available [5] |
| Cellular Target Engagement | FLT3 autophosphorylation | IC₅₀ for p-FLT3 (nM) | Information not available [5] |
| Kinase Selectivity | Activity against a panel of kinases | % Inhibition at 1 µM; Selectivity score | "Unique selectivity profile" reported [5] |
This compound (also known as SC71710) is an investigational small molecule with potential antineoplastic activity. It functions as a multi-target kinase inhibitor, meaning it is designed to simultaneously block the activity of several kinases involved in cancer growth and survival [1] [2] [3].
The table below summarizes the primary known targets of this compound based on the gathered literature.
| Target | Reported Activity | Key Roles in Cancer |
|---|---|---|
| FLT3 (FMS-like tyrosine kinase 3) | Primary target; inhibits both wild-type and mutated forms [1] [2]. | Key driver in Acute Myeloid Leukemia (AML); mutations promote cell proliferation and survival [1]. |
| VEGFRs (Vascular Endothelial Growth Factor Receptors) | Selective inhibitor [2]. | Central regulators of tumor angiogenesis; VEGFR-2 is a primary mediator [4] [5]. |
| Other Kinases (e.g., Alk, Axl, Fak, Trk) | Not explicitly confirmed in available sources. The general description is "multi-kinase" or "multi-target" inhibitor [2] [3]. | These kinases are implicated in proliferation, metastasis, and drug resistance, making them common targets in oncology [6] [7]. |
While specific protocols for this compound are not available in the public domain, the following points can guide your experimental planning:
The search results lack the detailed methodologies and quantitative data necessary for laboratory protocols. To proceed with your application notes, I suggest you:
The table below summarizes the core identified information for this compound. It is important to note that this data comes from early-stage studies, and its specific activity against CSCs is not explicitly documented in the searched literature.
Table 1: Core Characteristics of this compound
| Characteristic | Description |
|---|---|
| Modality | Small Molecule [1] |
| Primary Known Targets | Receptor-type tyrosine-protein kinase FLT3 (including mutants) and VEGF receptors [1] [2] |
| Administration Route | Intravenous [3] |
| Clinical Status | Investigational; Phase I trial completed in healthy volunteers (safety & pharmacokinetics) and one trial listed for Acute Myeloid Leukemia treatment [3] [1] |
| Reported Selectivity | Strong selectivity profile against FLT3 and FLT3 mutants, and VEGF receptors in vitro and in vivo [3] |
| Key Clinical Findings | In a Phase I study in healthy volunteers, this compound was reported to be safe and well-tolerated at doses ranging from 2.5 to 150 mg (for a 60 kg individual). Pharmacokinetics showed a dose-dependent increase [3]. |
While direct protocols for this compound are lacking, the following established experimental methodologies are essential for evaluating the effects of any compound on CSCs. You can adapt these workflows to study this compound.
The diagram below outlines a core experimental workflow for assessing a compound's anti-CSC activity, from in vitro models to in vivo validation [4] [5].
1. Sphere Formation Assay (for Self-Renewal Capacity) [5]
2. Analysis of CSC Marker Expression (Flow Cytometry) [6]
3. Wnt/β-catenin Signaling Pathway Reporter Assay [5] [6]
To build a protocol for this compound, you can integrate the foundational information with the general CSC methodologies.
Compound Name: 4SC-203 CAS Number: 895533-09-2 Molecular Formula: C₃₃H₃₈N₈O₄S Molecular Weight: 642.77 g/mol Targets: Potent multikinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), its mutated forms, and Vascular Endothelial Growth Factor Receptors (VEGFRs) [1] [2] [3].
The table below summarizes the available data on this compound's activity and experimental use:
| Aspect | Details / Value |
|---|---|
| Primary Targets | FLT3/STK1, FLT3 mutants, VEGFRs [1] |
| Biological Activity | Multikinase inhibitor with antineoplastic (anti-cancer) activity [1] |
| Therapeutic Context | Investigated for Acute Myeloid Leukemia (AML), particularly targeting FLT3 over-expression and mutations [2] |
| Clinical Stage (as of 2010) | Phase I trial in healthy volunteers (completed dosing) [2] [3] |
| Reported Experimental Use | Used in a 2023 study to demonstrate synergistic effects with a SIRT2 inhibitor in AML [4] |
The following workflow outlines the general procedure for evaluating the anti-proliferative effects of this compound on leukemic cells, based on established cell viability assay methods [4].
Materials
Procedure
To comprehensively evaluate the effects of this compound, you can perform the following additional assays, which were used in a related study on a PI3K/mTOR inhibitor in AML [4].
The available information on this compound is limited. To build a robust research protocol, you may need to:
4SC-203 is a small molecule multi-kinase inhibitor that exhibits antineoplastic activity by targeting key receptors involved in cancer cell proliferation and angiogenesis [1] [2] [3]. The table below summarizes its primary protein targets.
| Target | Action | Biological Role |
|---|---|---|
| FLT3 (FMS-like tyrosine kinase 3) [1] [2] [4] | Modulator/Inhibitor [1] | Regulates survival and proliferation of hematopoietic cells; mutations are common in Acute Myeloid Leukemia (AML) [1]. |
| FLT3 Mutants [2] [4] | Inhibitor [2] | Constitutively active mutants drive oncogenic signaling; inhibition is crucial in AML [2]. |
| VEGFRs (Vascular Endothelial Growth Factor Receptors) [2] [3] | Inhibitor [2] | Key regulators of angiogenesis; inhibition disrupts tumor blood supply [2]. |
| Axl, Alk, Fak, Trk receptors [4] | Inhibitor [4] | Additional kinases implicated in tumor growth and survival pathways [4]. |
The following table outlines the key identifiers and properties of this compound for experimental use.
| Property | Description |
|---|---|
| Chemical Formula | C({33})H({38})N({8})O({4})S [1] [2] [4] |
| Molecular Weight | 642.77 g/mol [1] [2] [4] |
| CAS Number | 895533-09-2 [1] [2] [4] |
| IUPAC Name | 1-(2-methoxy-5-methylphenyl)-3-[6-({6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl}amino)-1,3-benzothiazol-2-yl]urea [1] |
| SMILES | COC1=CC=C(C)C=C1NC(=O)NC1=NC2=CC=C(NC3=NC=NC4=CC(OCCCN5CCN(C)CC5)=C(OC)C=C34)C=C2S1 [1] |
| Solubility (DMSO) | 100 mg/mL (155.57 mM) [3] to 125 mg/mL [2] |
The diagram below illustrates the primary signaling pathway through which this compound exerts its effects, based on its known kinase targets.
Diagram 1: this compound inhibits key oncogenic kinases to block tumor growth and angiogenesis.
This compound is a novel, intravenously administered small-molecule multi-target kinase inhibitor [1] [2]. Its targeted profile includes:
For a research compound like this compound, specific solubility data might be proprietary. The following information outlines the general scientific principles that guide solubility prediction and measurement for organic molecules in a research setting.
Table 1: Key Factors Influencing Solubility of Organic Compounds
| Factor | Description & Impact on Solubility | Relevance to Experimental Protocol |
|---|---|---|
| Molecular Structure | Determines the compound's ability to interact with solvent molecules. Features like lipophilicity, hydrogen bonding, and crystal packing are critical [3]. | The structure of this compound dictates its inherent "like dissolves in like" affinity for DMSO. |
| Temperature | For most solid compounds, higher temperature increases solubility by providing energy to break apart the crystal lattice [3]. | Consistent temperature during stock solution preparation is key for reproducibility. |
| pH & Ionization | The solubility of ionizable compounds is highly dependent on the pH of the solvent medium. A change in pH can protonate or deprotonate the molecule, drastically altering its solubility [3]. | While relevant for aqueous biological buffers, this is less critical for preparation in pure DMSO. |
| Polymorphic Form | A compound can exist in multiple crystalline forms (polymorphs), each with different solubility properties [3]. | The specific solid form of the supplied this compound powder can affect its dissolution rate and maximum solubility in DMSO. |
The following diagram illustrates the workflow for a physics-based approach to solubility prediction, which is often used in drug discovery to guide experimental work.
This is a standard protocol for preparing stock solutions of research compounds and should be validated for this compound with lab-specific data.
The following diagram outlines the key steps in the stock solution preparation process, highlighting critical control points to ensure quality.
Calculation: Determine the required mass of this compound to achieve the target concentration in the desired volume of DMSO. For example, to prepare 1 mL of a 50 mM stock solution:
Weighing: Tare the empty vial on the analytical balance. Add the calculated mass of this compound powder. Record the actual mass used for precise concentration calculation.
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder. To minimize water absorption, handle DMSO in a dry environment and keep the container tightly sealed.
Dissolution:
Inspection: Visually inspect the solution against a light and dark background. The solution should be clear and without any visible particles or cloudiness. The presence of precipitate indicates that the solubility limit has been exceeded, and a more dilute stock solution may be required.
Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize contact with air.
Storage: Store aliquots at -20°C or preferably -80°C in a non-frost-free freezer to maintain stability. Protect from light.
The table below summarizes the objectives and basic principles of three fundamental assays for evaluating the anti-cancer effects of a compound like 4SC-203.
| Assay Name | Primary Objective | Basic Principle |
|---|---|---|
| MTT Cell Viability Assay [1] [2] | Determine compound cytotoxicity and half-maximal inhibitory concentration (IC50). | Measurement of mitochondrial activity in live cells; results in formazan crystal formation, quantified by absorbance. |
| Annexin V/Propidium Iodide (PI) Apoptosis Assay [1] [2] | Distinguish and quantify populations of viable, early apoptotic, late apoptotic, and necrotic cells. | Annexin V-FITC binds to phosphatidylserine (externalized in early apoptosis); PI stains DNA in cells with compromised membranes (late apoptosis/necrosis). |
| Propidium Iodide (PI) Cell Cycle Analysis [1] [2] | Analyze distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | PI stoichiometrically stains cellular DNA; fluorescence intensity measured by flow cytometry is proportional to DNA content. |
Here are step-by-step protocols for the assays listed above, which you can follow and adapt for this compound.
This protocol is used to establish the cytotoxic profile of this compound and determine the IC50 values for subsequent experiments [1] [2].
This protocol allows for the quantitative analysis of apoptosis induction by this compound [1] [2].
This protocol is used to determine if this compound induces arrest at a specific phase of the cell cycle [1] [2].
To help visualize the experimental journey and the biological mechanisms you might be investigating, the following diagrams outline the core workflow and a key apoptotic pathway targeted by many anti-cancer compounds.
Many anti-cancer compounds, including some in the search results, work by triggering the intrinsic (mitochondrial) apoptotic pathway. The diagram below illustrates this key signaling cascade [3] [4].
To successfully apply these protocols, please consider the following:
The table below summarizes the fundamental solubility data for 4SC-203, which is crucial for planning your experiments [1] [2] [3].
| Solvent | Solubility | Notes & Recommendations |
|---|---|---|
| DMSO | 100 - 125 mg/mL (155.57 - 194.47 mM) [1] [3] | Primary solvent for stock solutions. Hygroscopic DMSO can reduce solubility; always use fresh, dry DMSO. [1] [2] |
| Ethanol | ~12 mg/mL (18.66 mM) [1] [2] | An alternative solvent for stock solutions. |
| Water | Insoluble [1] [2] | Not suitable for direct dissolution. |
This high-concentration stock solution is ideal for in vitro studies and further dilution for in vivo formulations [1] [2].
For animal studies, the DMSO stock solution must be further diluted. The following in vivo formulations have been validated and are recommended to keep final DMSO concentrations at safe, low levels [1] [2] [3].
| Application | Formulation | Final DMSO Concentration | Preparation Notes |
|---|---|---|---|
| General Use | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1] [2] | 5% | Achieves a clear solution at 5 mg/mL. Add solvents in the specified order, ensuring clarity at each step. |
| Oral Dosing | 5% DMSO, 95% Corn Oil [1] [2] | 5% | Achieves a clear solution at 0.2 mg/mL. |
This protocol yields a ready-to-use solution with a final DMSO concentration of only 5% [1] [2].
Q1: Why is my this compound precipitating out of solution after dilution? This is likely due to the "water-avoiding" nature of the compound. Always follow the solvent addition order (DMSO → PEG300 → Tween-80 → aqueous solution) to gradually transition the compound into the aqueous environment and prevent shock precipitation [1] [2].
Q2: Can I use a different co-solvent if I don't have PEG300? The provided formulations have been specifically validated for stability and bioavailability [2]. Substituting components is not recommended as it may cause precipitation or alter experimental outcomes. For formulation adjustments, it is advised to contact the supplier's technical support [2].
Q3: How should I store my stock and working solutions?
The following diagram outlines a logical workflow for diagnosing and resolving common solubility issues with this compound.
The table below summarizes the key design and safety findings from the first-in-human Phase I dose escalation study of 4SC-203 [1] [2] [3].
| Aspect | Details |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, dose-escalation [1] [2] |
| Participants | 60 healthy male volunteers (aged 20-46) [2] |
| Administration | Single intravenous dose [1] [2] |
| Dose Range | 0.041 mg/kg to 2.5 mg/kg (approx. 2.5 to 150 mg for a 60 kg individual) [2] |
| Dose Escalation | 7 cohorts; initial low dose cohort for safety, followed by 8 volunteers per cohort (6 active:2 placebo) [1] [3] |
| Safety & Tolerability | Proven safe and well-tolerated [2]. 33% experienced Adverse Events (AEs), mostly mild intensity; 3 moderate AEs; no Serious Adverse Events (SAEs); no dose-dependent increase in AEs; no target organ toxicity or changes in physical/lab parameters [2] |
| Pharmacokinetics (PK) | Displayed expected dose-dependent increase [2] |
For researchers designing similar studies, here is the methodology used in this trial [1] [2] [3]:
This compound is a multi-target kinase inhibitor. Its therapeutic potential arises from its high selectivity against specific kinases [1] [2] [3]:
The following diagram illustrates the signaling pathways targeted by this compound and its proposed anti-tumor effects:
Please note that the search results only provide information from the initial Phase I trial concluded in 2010 [2]. The subsequent development status of this compound, including results from any further clinical trials in patient populations (e.g., AML patients), is not available in the current search. Therefore, the safety and dosing data reflect findings only in healthy volunteers.
Table 1: Key Characteristics of this compound
| Attribute | Description |
|---|---|
| Modality | Small Molecule [1] |
| Primary Mechanism | Multi-target kinase inhibitor; acts as a modulator of the FLT3 receptor and inhibits VEGF receptors [1] [2] [3] |
| Administration | Intravenous [2] [3] |
| Key Indications (Investigational) | Acute Myeloid Leukemia (AML), solid tumors [1] [2] [3] |
The primary source of safety information comes from a First-in-Man, randomized, double-blind, placebo-controlled Phase I dose-escalation study in healthy male volunteers [2].
Table 2: Summary of Phase I Safety and Pharmacokinetics Findings
| Parameter | Findings from Phase I Study |
|---|---|
| Study Participants | 60 healthy male volunteers (aged 20-46) [2] |
| Dosing | Single intravenous doses from 0.041 to 2.5 mg/kg [2] |
| Overall Safety | "Safe and was well tolerated by all subjects" [2] |
| Adverse Event (AE) Incidence | 33% of volunteers experienced AEs [2] |
| AE Severity | All AEs were of mild intensity, except for three events graded as moderate [2] |
| Serious AEs (SAEs) | No Serious Adverse Events were observed [2] |
| Dose-Limiting Toxicity | No dose-dependent increase in the number of Treatment-Emergent Adverse Events [2] |
| Organ Toxicity | No changes in physical and laboratory parameters; no target organ toxicity occurred [2] |
| Pharmacokinetics (PK) | PK displayed the expected dose-dependent increase [2] |
Q1: What is the clinical significance of this compound's mechanism of action? this compound is a multi-target kinase inhibitor. Its primary relevance is in targeting FMS-like tyrosine kinase 3 (FLT3), including mutant forms, which is a key driver in approximately one-third of Acute Myeloid Leukemia (AML) cases and is associated with a poor prognosis [3]. Its additional activity against VEGF receptors suggests potential for inhibiting angiogenesis, which could be applicable in solid tumors [2] [3].
Q2: Are there any specific laboratory parameters to monitor during this compound administration? The available clinical study reported no changes in physical and laboratory parameters and no target organ toxicity [2]. As it was an early-stage trial in healthy volunteers, comprehensive monitoring guidelines for patient populations would need to be established in later-phase trials.
Q3: Has resistance to this compound been observed or studied? While the search results do not mention resistance for this compound specifically, resistance is a common challenge with targeted therapies. For instance, resistance to other kinase inhibitors often develops due to mutations in the target protein [4]. It is plausible that similar mechanisms could be relevant for this compound, but this remains an area for future investigation.
The search results do not provide detailed troubleshooting guides for lab experiments with this compound. However, the following is a generalized protocol for a foundational in vitro cytotoxicity assay, which is commonly used in early drug discovery.
Protocol: In Vitro Assessment of Compound Cytotoxicity (MTT Assay)
1. Objective: To determine the effect of this compound on the viability of target cancer cell lines (e.g., AML cell lines such as MV4-11 which harbor FLT3 mutations).
2. Materials:
3. Methodology: a. Cell Seeding: Seed cells in a 96-well plate at a density determined by preliminary optimization (e.g., 5,000-10,000 cells/well) and incubate for 24 hours. b. Compound Treatment: Prepare a dilution series of this compound across a relevant concentration range. Add these solutions to the cells, ensuring a final DMSO concentration that is non-toxic (typically ≤0.1%). Include wells with vehicle only (negative control) and a blank with media but no cells. c. Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours). d. Viability Measurement: Add MTT reagent to each well and incubate further to allow formazan crystal formation. Solubilize the crystals with a suitable solvent (e.g., isopropanol). e. Data Acquisition & Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
While the exact binding dynamics are not detailed in the search results, the diagram below illustrates the primary reported mechanism of this compound in the context of FLT3 signaling in AML.
It is crucial to recognize the limitations of the available data:
Q1: What are the primary mechanisms by which resistance to FLT3 inhibitors develops? Resistance to FLT3 inhibitors is broadly categorized into on-target and off-target mechanisms [1] [2] [3].
Q2: Why do my in vitro assays show efficacy, but the compound fails in a bone marrow microenvironment model? The bone marrow stroma creates a protective niche for leukemic cells. Key microenvironment-mediated resistance mechanisms include [1] [4] [3]:
Q3: Which secondary FLT3 mutations are most commonly associated with resistance to Type I vs. Type II inhibitors? The resistance profile is highly dependent on the inhibitor class [5] [2]:
Q4: What off-target genomic alterations can cause resistance? Clonal evolution under TKI treatment pressure can select for mutations in parallel signaling pathways. The most common off-target alterations include [2]:
Use the following workflow to systematically identify the cause of resistance observed in your models.
Objective: Identify acquired mutations in the FLT3 tyrosine kinase domain (TKD) in resistant cell lines or patient samples.
Sample Preparation:
Next-Generation Sequencing (NGS):
Functional Validation:
Objective: Measure the activity of alternative survival pathways in FLT3 inhibitor-resistant cells.
Phospho-Protein Analysis by Western Blot:
Cytokine Profiling:
| Mutation | Location | Inhibitor Class Affected | Potential Susceptible Agents |
|---|---|---|---|
| D835V/Y | Activation Loop | Type II (Quizartinib) [4] [2] | Type I (Gilteritinib, Crenolanib) [4] [3] |
| F691L | Gatekeeper | Both Type I & II (reduced affinity) [2] [3] | Crenolanib, FF-10101 (covalent) [6] [3] |
| N676K | Kinase Domain | Type I (Midostaurin) [3] | Not specified in results |
| Alteration / Factor | Assay Method | Observable Outcome in Resistance |
|---|---|---|
| NRAS/KRAS Mutation | Targeted NGS | Clonal expansion post-treatment [2] |
| FGF2 Upregulation | ELISA / Western Blot | Sustained p-ERK in presence of FLT3i [1] [4] |
| Bone Marrow CYP3A4 | Metabolic Assay / qPCR | Reduced intracellular TKI concentration [1] |
| FLT3 Ligand (FL) | ELISA | Activation of WT-FLT3 & MAPK pathway [4] [3] |
The diagram below illustrates the core FLT3 signaling and how major resistance mechanisms reactivate downstream survival pathways.
4SC-202, also known as domatinostat, is a selective Class I histone deacetylase (HDAC) inhibitor. It targets HDAC1, HDAC2, and HDAC3 [1]. By inhibiting these enzymes, it leads to an accumulation of acetylated histones in cells, which can alter gene expression and result in the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death) [1].
Its development is part of a growing trend in oncology to design multi-targeting or "dual-targeting" strategies. The rationale is that hitting multiple cancer pathways simultaneously can lead to more robust and durable clinical responses, and it is being explored in various combination regimens [1].
When combining drugs, it's crucial to determine if their effect is simply additive, or if it is synergistic (greater than additive) or antagonistic (less than additive). No single model is universally accepted as the standard, so employing multiple models is considered best practice [2].
The table below summarizes the most common reference models used for quantifying drug synergy.
| Model Name | Basic Principle | Key Metric | Advantages | Limitations |
|---|
| Combination Index (CI) [2] | Based on the median-effect principle of mass-action. | CI < 1: Synergy CI = 1: Additivity CI > 1: Antagonism | Widely used; provides a quantitative index at different effect levels. | The definition of additivity is based on a specific theoretical model. | | Bliss Independence [2] | Assumes the two drugs act independently and non-interactively. | Bliss Score > 0: Synergy Bliss Score = 0: Additivity Bliss Score < 0: Antagonism | Intuitive probabilistic model; does not assume a dose-response shape. | Can overestimate synergy if drugs have overlapping mechanisms. | | Loewe Additivity [2] | Assumes a drug acts only with itself (same molecular target). | Similar to CI; evaluates if the combination is more effective than the theoretical self-combination. | Conceptually simple for drugs with similar mechanisms. | Complex calculations for drugs with different dose-response curves. |
To effectively present your combination data, you should plan to generate dose-response matrices and calculate synergy scores. The following table provides a template for the quantitative data you would collect.
| Drug A Conc. (µM) | Drug B Conc. (µM) | Observed Inhibition (%) | Expected Inhibition (Bliss) | Bliss Score | Combination Index (CI) |
|---|---|---|---|---|---|
| 0.1 | 0.5 | 25 | 15 | +10 | 0.7 |
| 0.1 | 1.0 | 40 | 20 | +20 | 0.5 |
| 0.5 | 0.5 | 60 | 40 | +20 | 0.6 |
| ... | ... | ... | ... | ... | ... |
Below is a generalized protocol for a high-throughput synergy screening experiment using cell viability assays. This workflow can be adapted for 4SC-202 in combination with other agents.
Here are some common experimental challenges and potential solutions based on general principles of HDAC inhibitor biology and combination therapy.
Q1: We are not observing any synergistic effect with 4SC-202 and Drug X. What could be the reason?
Q2: The synergy we see in vitro does not translate to our in vivo mouse model. How can we troubleshoot this?
Q3: Our combination shows strong synergy but also high toxicity in primary cell models. How can we improve the therapeutic window?
Understanding the pathways involved is key to rational combination therapy. The diagram below illustrates how an HDAC inhibitor like 4SC-202 can interact with common oncogenic pathways.
I hope this structured technical guide provides a solid foundation for your work. The field of combination therapy is complex, and successful optimization often requires an iterative, hypothesis-driven approach.
| Safety Parameter | Finding in Phase I Study |
|---|---|
| Overall Adverse Events (AEs) | 33% of volunteers experienced AEs [1] |
| AE Severity | All AEs were mild in intensity, except for three that were moderate [1] |
| Serious Adverse Events (SAEs) | No SAEs were observed [1] |
| Dose-Limiting Toxicity | No dose-dependent increase in AEs was found [1] |
| Organ Toxicity | No target organ toxicity was recorded [1] |
| Laboratory Parameters | No clinically significant changes in laboratory parameters were observed [1] |
What is the known mechanism of action of this compound? this compound is characterized as a small molecule, multi-target kinase inhibitor. Preclinical in vitro and in vivo studies have shown that it has a strong selectivity profile against FLT3 (including FLT3 mutants) and VEGF receptors. Inhibition of these targets is relevant for treating cancers like acute myeloid leukemia (AML) and for blocking angiogenesis in solid tumors [1].
What are the pharmacokinetic properties of this compound? The Phase I study established that this compound exhibits excellent dose-dependent pharmacokinetics. This means that as the administered dose increased, the drug concentration in the bloodstream increased predictably and consistently, providing a strong foundation for further clinical development [1].
The following section provides guidance for researchers designing in vitro or in vivo experiments based on the mechanism of kinase inhibitors like this compound.
How can I investigate the inhibitory activity of this compound on its primary targets? To confirm the drug's activity, you can design experiments to measure its effect on FLT3 and VEGFR signaling pathways. The diagram below outlines a potential experimental workflow.
Diagram 1: Experimental workflow for validating kinase inhibitor activity.
Proposed Experimental Protocol [1] [2]:
What should I do if I observe unexpected cell viability results in my assay? Unexpected results can arise from various factors. The troubleshooting table below can help you identify potential issues.
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| Lack of efficacy | Low drug activity; Insoluble drug precipitating | Verify drug solubility in buffer. Use a fresh, sonicated stock solution. Include a positive control inhibitor (e.g., other FLT3 inhibitor) [3] [2]. |
| High variability | Inconsistent cell seeding; Uneven drug distribution | Ensure uniform cell seeding density. Pre-mix the drug in media before adding to cells. Use technical and biological replicates [2]. |
| Excessive cytotoxicity | Off-target effects; Contaminated stock | Test a wider concentration range. Use a cell line with a different genetic background as a control to assess selectivity [1]. |
How can I model the binding of this compound to its targets computationally? If the crystal structure of the target is available, computational methods can provide insights. The following diagram illustrates a general structure-based drug design workflow that could be applied to this compound.
Diagram 2: Computational workflow for analyzing kinase inhibitor binding.
Methodology Overview [2]:
This compound is characterized as a potent multikinase inhibitor with potential antineoplastic (anti-cancer) activity. Its primary targets are FLT3 (also known as STK1), including mutated forms of FLT3, and vascular endothelial growth factor receptors (VEGFRs) [1]. A Phase I clinical trial in healthy volunteers confirmed that it can be administered intravenously [2].
The table below summarizes key information for researchers:
| Property | Description |
|---|---|
| CAS Number | 895533-09-2 [1] |
| Molecular Formula | C₃₃H₃₈N₈O₄S [1] |
| Molecular Weight | 642.77 g/mol [1] |
| Primary Targets | FLT3/STK1, FLT3 mutants, VEGFRs [1] |
| Appearance | White to off-white solid [1] |
| Recommended Solvent | DMSO [1] |
| Typical Stock Concentration | 10 mM - 125 mg/mL (194.47 mM) in DMSO [1] |
For in vitro studies, this compound is typically prepared as a stock solution in DMSO [1]. The following workflow outlines the general preparation process:
Key Considerations for Preparation:
For in vivo studies, intravenous administration requires careful protocol design. The search results do not contain a species-specific protocol for this compound, but the following general principles and methods apply.
Essential Equipment for IV Administration [3]:
When performing IV administration in animal studies, be aware of potential complications [3]:
| Complication | Description | Preventive / Corrective Actions |
|---|---|---|
| Infiltration | Fluid/medication leaks into surrounding tissue. | Check IV site patency before infusion; secure catheter properly. |
| Phlebitis | Inflammation of the vein. | Use proper dilution; ensure aseptic technique; rotate injection sites if chronic dosing. |
| Infection | Pathogens enter the bloodstream. | Maintain strict aseptic technique during preparation and administration. |
| Precipitation | Drug falls out of solution in the line. | Ensure compatibility with diluent (e.g., saline); flush line before and after administration. |
The table below summarizes the key storage conditions and physicochemical data for 4SC-203 from supplier documentation [1] [2] [3].
| Property | Specification / Condition |
|---|---|
| Appearance | Solid; White to off-white [2]. |
| Molecular Formula | C₃₃H₃₈N₈O₄S [1] [2] [3]. |
| Molecular Weight | 642.77 g/mol [1] [2] [3]. |
| CAS Number | 895533-09-2 [1] [2] [3]. |
| Recommended Storage (Powder) | -20°C for 3 years [2]. Store at +4°C for 2 years [2]. | | Recommended Storage (Solution) | -80°C for 6 months [2]. -20°C for 1 month [2]. | | Solubility (DMSO) | 125 mg/mL (194.47 mM) [2]. |
Here are answers to common questions based on the available safety and data sheets.
Q1: What are the critical stability risks for this compound? The primary factors that can degrade this compound are light and heat [1]. The compound should be stored in the dark at the recommended temperatures. Furthermore, it is hygroscopic, meaning it can absorb moisture from the air, which may impact its stability and weighing accuracy [2]. Always use newly opened DMSO to prepare stock solutions, as hygroscopic DMSO can affect solubility [2].
Q2: How should I handle this compound to ensure stability and safety?
Q3: What should I do if I encounter solubility problems or suspect precipitation?
Q4: How can I prepare a working solution for in vivo studies? One provider suggests the following protocol to prepare a 2.08 mg/mL working solution [2]:
For a more comprehensive stability assessment, you can establish an in-house testing protocol. The diagram below outlines a general workflow.
The flowchart below outlines a logical approach to resolving common experimental issues with this compound.
FLT3 (FMS-like tyrosine kinase 3) mutations are among the most common genetic alterations in AML, found in approximately 30% of patients, and are associated with a poor prognosis [1] [2]. FLT3 inhibitors are classified into two main types based on their mechanism of action and mutation coverage [3] [4].
The table below summarizes the key characteristics of major FLT3 inhibitors.
| Inhibitor | Type | Generation | Key Approved/Tested Indications | Mutation Target | Notable Efficacy Findings (Trial Name) |
|---|---|---|---|---|---|
| Midostaurin [5] [4] | I | First | Newly Diagnosed (ND) FLT3-mutated AML in combination with chemotherapy | ITD & TKD | Improved median OS: 74.7 mo vs 25.6 mo with placebo (RATIFY) [4] |
| Gilteritinib [5] [6] [4] | I | Second | Relapsed/Refractory (R/R) FLT3-mutated AML | ITD & TKD | Superior median OS: 9.3 mo vs 5.6 mo with salvage chemotherapy (ADMIRAL) [6] [4] |
| Quizartinib [7] [5] [3] | II | Second | Newly Diagnosed (ND) FLT3-ITD AML in combination with chemotherapy [5] | ITD only | Improved OS vs salvage chemo in R/R AML (QuANTUM-R); approved for ND FLT3-ITD AML [7] [5] |
| Crenolanib [3] [4] | I | Investigational | R/R FLT3-mutated AML (Fast Track designation) | ITD & TKD | Phase II with chemo in ND: 77% CR, 89% MRD negativity [4] |
The following diagram illustrates the FLT3 signaling pathway in leukemia cells and the mechanism of action for Type I and Type II inhibitors.
A 2022 meta-analysis of 28 clinical trials provides a high-level comparison of efficacy and common toxicities between FLT3 inhibitor types in relapsed/refractory settings [3].
| Parameter | Type I Inhibitors (Pooled Data) | Type II Inhibitors (Pooled Data) |
|---|---|---|
| Overall Response Rate (ORR) | 37% (95% CI, 25%-51%) | 58% (95% CI, 43%-71%) [3] |
| Composite Complete Response (CRc) | 35% (95% CI, 21%-52%) | 38% (95% CI, 27%-50%) [3] |
| Common Toxicities | ||
| - Gastrointestinal (GI) | 22% (95% CI, 19%-25.4%) | 13.9% (95% CI, 12%-16%) [3] |
| - Hematological | 74.6% (95% CI, 70%-79%) | 57.7% (95% CI, 54.6%-60.8%) [3] |
| - QTc Prolongation | 2.06% (95% CI, 1.03%-3.65%) | 7% (95% CI, 5.3%-9%) [3] |
The absence of data on "this compound" in the searched clinical literature could be due to several reasons. It might be a pre-clinical compound, an internal code name from a pharmaceutical company, or a compound from a different therapeutic area.
To continue your research, I suggest:
Although data on 4SC-203 is missing, the table below summarizes the potency (IC50 values) and primary targets of several FDA-approved or well-characterized VEGFR-2 inhibitors, which are essential for any comparative guide [1].
| Inhibitor | Reported VEGFR-2 IC50 | Primary Targets |
|---|---|---|
| Rivoceranib (Apatinib) | 16 nM [1] | VEGFR-2, c-KIT, c-SRC [1] |
| Axitinib | Information missing | VEGFR1-3 [1] |
| Cabozantinib | Information missing | MET, RET, AXL, VEGFR2, FLT3, c-KIT [1] |
| Lenvatinib | Information missing | VEGFR1-3, PDGFRα, FGFR, KIT, RET [1] |
| Sunitinib | Information missing | VEGFR1-3, PDGFR, c-KIT, FLT-3, CSF1R, RET [1] |
| Sorafenib | Information missing | RAF-1, VEGR1-3, PDGFR-β, FLT-3, c-KIT [1] |
Since the specific protocol for this compound is not available, here are summaries of standard experimental methods used to generate VEGFR-2 potency data, which you can use as a benchmark.
For creating a comprehensive comparison guide, the following workflow, which integrates both computational and experimental approaches, is often employed in modern drug discovery [5] [6].
To find the information you need, I suggest the following steps:
"this compound" AND "VEGFR2" or "this compound IC50".
This compound is a multi-kinase inhibitor investigated for its anti-tumor potential. The table below summarizes its key characteristics based on early-stage research.
| Attribute | Description |
|---|---|
| Primary Mechanism | Multi-target kinase inhibitor [1] [2] [3] |
| Key Targets | Flt3 (wild-type and mutants), VEGF-R2, Axl, Alk, Fak, Trk receptors [1] [3] [4] |
| Primary Investigated Indication | Acute Myeloid Leukemia (AML), particularly targeting overexpressed FLT3 and FLT3 mutants (found in ~1/3 of AML patients) [4] [5] |
| Administration | Intravenous [2] [4] [5] |
| Phase I Outcome | Successfully completed in healthy volunteers; reported as safe, well-tolerated, and with a favorable pharmacokinetic profile [2] |
The following diagram illustrates the primary signaling pathways targeted by this compound and its potential anti-tumor effects.
The table below summarizes the key findings from the single-dose, dose-escalation Phase I study of 4SC-203, based on the results announced in 2010 [1].
| Aspect | Findings |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, dose-escalation [1] |
| Participants | 60 healthy male volunteers (aged 20-46) [1] |
| Dosing | Single intravenous doses, escalating from 0.041 mg/kg to 2.5 mg/kg [1] |
| Safety & Tolerability | Safe and well-tolerated. 33% experienced adverse events (AEs), mostly mild intensity; 3 moderate AEs. No dose-dependent increase in AEs, no Serious Adverse Events (SAEs), and no target organ toxicity [1]. |
| Pharmacokinetics (PK) | Showed a dose-dependent increase in exposure, providing an excellent basis for further development [1]. |
| Pharmacodynamics (PD) | Assessed via "appropriate biomarkers," though specific results were not detailed in the announcement [2]. |
For clarity, the workflow of this early clinical trial is outlined in the following diagram:
The key methodological details were as follows:
This compound is a multi-target kinase inhibitor. In preclinical studies, it showed strong activity against FLT3 and FLT3 mutants, which are important drivers in Acute Myeloid Leukemia (AML), as well as VEGF receptors, which are involved in tumor angiogenesis [3]. The decision to test it in healthy volunteers, rather than cancer patients, deviates from the traditional approach for cytotoxic chemotherapy and is enabled by several factors related to modern targeted therapies [4]:
This mechanism of action is illustrated below:
The Phase I trial successfully established a favorable safety and PK profile for this compound, which is the primary goal of such early studies. The clean data on dose exposure is a positive indicator for further development [1].
It is important to note that this information is from 2010, and the subsequent development path for this compound is unclear based on the available data. For a complete comparison with other alternatives, more current information on its progression to trials in patient populations would be necessary.